N-(2-(furan-3-yl)ethyl)cinnamamide is a synthetic organic compound characterized by its unique combination of a furan ring and a cinnamamide moiety. This compound was first synthesized in 2004 and has since garnered interest due to its potential biological activities and applications in various fields of research .
N-(2-(furan-3-yl)ethyl)cinnamamide falls under the category of alkylamides, which are known for their bioactive properties. It is structurally related to other compounds derived from cinnamic acid and furan derivatives, making it part of a broader class of organic compounds with potential pharmacological significance .
The synthesis of N-(2-(furan-3-yl)ethyl)cinnamamide typically involves the reaction of methyl cinnamate with phenylethylamine. This process can be catalyzed by enzymes such as Lipozyme® TL IM within continuous-flow microreactors, which enhances efficiency and scalability for industrial applications.
The molecular structure of N-(2-(furan-3-yl)ethyl)cinnamamide can be represented using various notations:
The compound has a molecular weight of 241.28 g/mol and consists of 15 carbon atoms, 15 hydrogen atoms, one nitrogen atom, and two oxygen atoms . The structural features include a furan ring that contributes to its chemical reactivity and potential biological activity.
N-(2-(furan-3-yl)ethyl)cinnamamide can undergo various chemical transformations:
For these reactions:
N-(2-(furan-3-yl)ethyl)cinnamamide has potential applications in various scientific fields:
N-(2-(furan-3-yl)ethyl)cinnamamide belongs to the N-phenethylcinnamamide subclass, characterized by a cinnamoyl core ((2E)-3-phenylprop-2-enoyl) linked to a 2-(furan-3-yl)ethylamine moiety. Its IUPAC name is (E)-N-(2-(furan-3-yl)ethyl)-3-phenylprop-2-enamide, with the molecular formula C₁₅H₁₅NO₂. Structurally, it integrates:
This hybrid architecture positions it within a broader class of bioactive cinnamamide derivatives, where modifications to the aryl ring or amine fragment significantly influence bioactivity. Key structural analogs include:
Table 1: Structural Classification of Bioactive Cinnamamide Derivatives
Compound | Core Modification | Amine Fragment | Biological Activity |
---|---|---|---|
N-Phenethylcinnamamide | Unmodified cinnamoyl | 2-Phenylethylamine | Anti-inflammatory [10] |
N-(4-Hydroxyphenethyl)cinnamamide | p-OH on cinnamoyl phenyl | 2-(4-Hydroxyphenyl)ethylamine | COX-II inhibition [10] |
N-(2-(furan-3-yl)ethyl)cinnamamide | Unmodified cinnamoyl | 2-(furan-3-yl)ethylamine | Multitarget potential |
Coumaroyltyramine | p-Hydroxycinnamoyl | Tyramine | α-Glucosidase inhibition [10] |
The furan-ethyl group confers enhanced hydrogen-bonding capacity and planarity compared to aliphatic chains, while the furan ring’s electron-rich nature influences electron delocalization across the amide bond. Enzymatic synthesis routes using Lipozyme® TL IM have enabled efficient access to such derivatives under mild conditions, emphasizing their synthetic tractability [10].
The strategic incorporation of furan-ethyl motifs in bioactive compounds emerged from two key developments:
Early furan-ethyl amides like 3-bromo-N-[1-(furan-2-yl)ethyl]benzamide (PubChem CID 17441203) served as antimicrobial leads [3]. Microwave-assisted synthesis later enabled efficient construction of furan-containing heterocycles, such as 3-benzyl-2-(furan-2-yl)thiazolidin-4-one, which exhibited antifungal activity [6]. The evolution toward cinnamamide hybrids represents a convergence of fragment-based drug design and heterocyclic chemistry.
Table 2: Key Milestones in Furan-Ethyl Amide Development
Year | Compound Class | Synthetic Advance | Bioactivity Profile |
---|---|---|---|
2005–2010 | Furan-alkyl benzamides | Conventional acylation | Antimicrobial [3] |
2011 | 2-(Furan-2-yl)thiazolidin-4-ones | Microwave-assisted synthesis | Antifungal [6] |
2015–2018 | Furan-cinnamides | Lipase-catalyzed amidation | Anti-inflammatory [10] |
2022 | Furan-ethyl cinnamamides | Continuous-flow biocatalysis | Multitarget lead optimization |
Recent advances in continuous-flow biocatalysis using Lipozyme® TL IM (2022) achieved 91.3% conversion for cinnamamide derivatives, enabling efficient exploration of furan-ethyl hybrids [10].
Integrating furan into cinnamamide scaffolds addresses three pharmacological objectives:1. Stereoelectronic Modulation:- The furan ring’s 5-membered heteroaromatic system introduces a dipole moment (1.60 D) and planarity that stabilizes receptor binding via π-π stacking or hydrogen bonding [5] [7].- Compared to phenyl, furan exhibits reduced electron density but higher polar surface area (13.14 Ų vs. 0 Ų for phenyl), enhancing water solubility and target interactions [7].
Table 3: Physicochemical and Bioactive Advantages of Furan Integration
Property | Phenethyl-Cinnamamide | Furan-Ethyl-Cinnamamide | Pharmacological Impact |
---|---|---|---|
π-System Character | Neutral, hydrophobic | Electron-deficient, polar | Enhanced hydrogen bonding |
Ring Planarity | Planar | Rigidly planar | Improved DNA/enzyme groove binding |
Dipole Moment | ~0.3 D | ~1.6 D [7] | Stronger polar interactions |
Metabolic Sites | ortho-/ para-Hydroxylation | Epoxidation of furan ring | Divergent metabolite profile |
Reported Bioactivities | Anti-inflammatory | Antimicrobial, anticancer [5] | Multitarget drug potential |
The furan-ethyl cinnamamide scaffold thus represents a rational fusion of synthetically accessible heterocyclic chemistry with biologically validated pharmacophores, positioning it as a versatile template for lead optimization in anti-infective and anti-inflammatory drug discovery [5] [8] [10].
All Compounds Mentioned:
CAS No.: 99593-25-6
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8